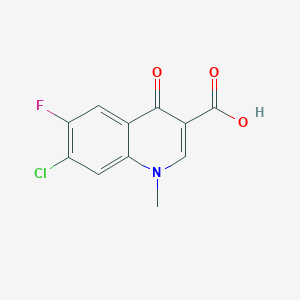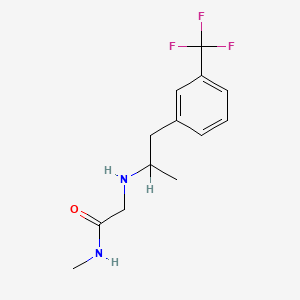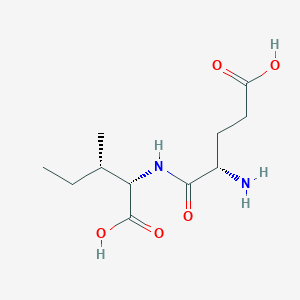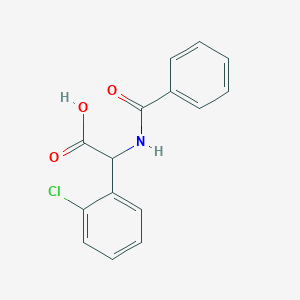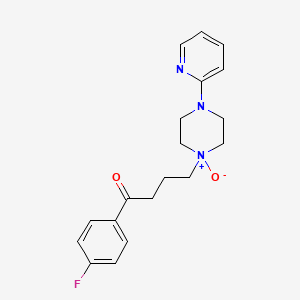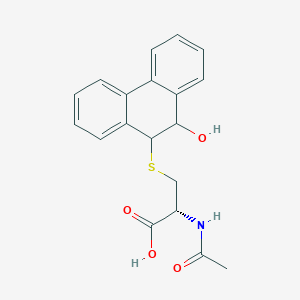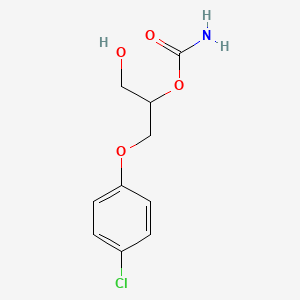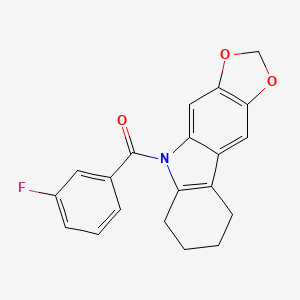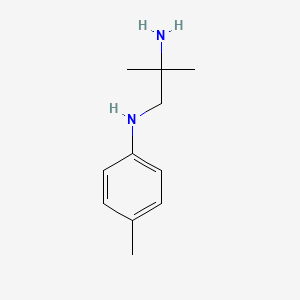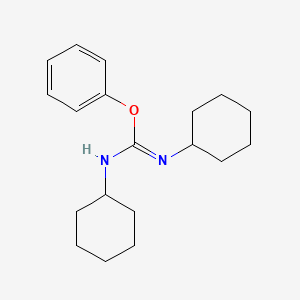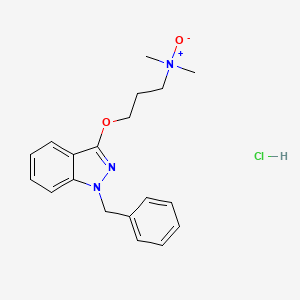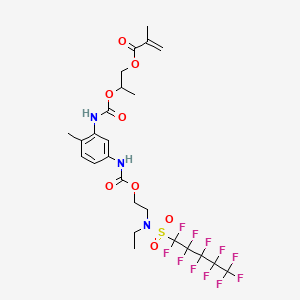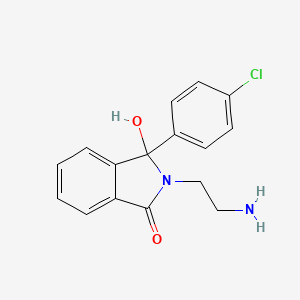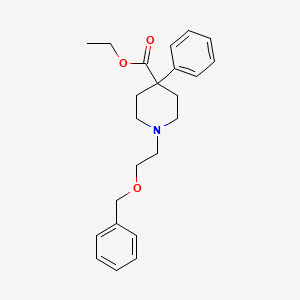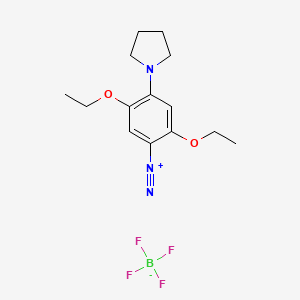
2,5-Diethoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diethoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate is a chemical compound used primarily as a reagent in organic synthesis. It is known for its ability to act as an intermediate in various chemical reactions, facilitating the construction of complex organic molecules. This compound is characterized by its diazonium group, which is highly reactive and can participate in a variety of chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate typically involves the diazotization of 2,5-diethoxy-4-(pyrrolidin-1-yl)aniline. The process generally includes the following steps:
Diazotization Reaction: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Formation of Tetrafluoroborate Salt: The diazonium salt is then reacted with tetrafluoroboric acid to yield the desired tetrafluoroborate compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes ensuring precise control over reaction conditions, such as temperature and pH, to maintain the stability of the diazonium compound and prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
2,5-Diethoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate can undergo various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium cyanide. These reactions typically occur under mild conditions.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are employed.
Major Products Formed
Substitution Reactions: Products include halogenated, cyanated, or hydroxylated derivatives of the original compound.
Coupling Reactions: Azo compounds are the primary products.
Reduction Reactions: The main product is the corresponding aniline derivative.
Scientific Research Applications
2,5-Diethoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the synthesis of complex organic molecules, particularly in the formation of azo compounds.
Catalysis: The compound exhibits catalytic properties in certain chemical reactions, aiding in the construction of intricate molecular structures.
Material Science: It can be used in the development of new materials with specific properties, such as dyes and pigments.
Pharmaceutical Research: The compound’s reactivity makes it useful in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism of action of 2,5-Diethoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate primarily involves the reactivity of the diazonium group. This group can undergo various transformations, such as:
Electrophilic Substitution: The diazonium group acts as an electrophile, facilitating substitution reactions with nucleophiles.
Azo Coupling: The diazonium group can couple with electron-rich aromatic compounds to form azo bonds.
Reduction: The diazonium group can be reduced to form the corresponding aniline, which can further participate in other reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Diethoxy-4-(morpholin-4-yl)benzenediazonium tetrafluoroborate
- 2,5-Diethoxy-4-(piperidin-1-yl)benzenediazonium tetrafluoroborate
- 2,5-Diethoxy-4-(azepan-1-yl)benzenediazonium tetrafluoroborate
Uniqueness
2,5-Diethoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate is unique due to its specific substitution pattern and the presence of the pyrrolidine ring. This structure imparts distinct reactivity and properties compared to other diazonium compounds with different substituents. The pyrrolidine ring can influence the electronic properties of the compound, affecting its reactivity and the types of reactions it can undergo.
Properties
CAS No. |
68052-11-9 |
|---|---|
Molecular Formula |
C14H20BF4N3O2 |
Molecular Weight |
349.13 g/mol |
IUPAC Name |
2,5-diethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C14H20N3O2.BF4/c1-3-18-13-10-12(17-7-5-6-8-17)14(19-4-2)9-11(13)16-15;2-1(3,4)5/h9-10H,3-8H2,1-2H3;/q+1;-1 |
InChI Key |
WQHVNJMUTDYLEJ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCOC1=CC(=C(C=C1[N+]#N)OCC)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


